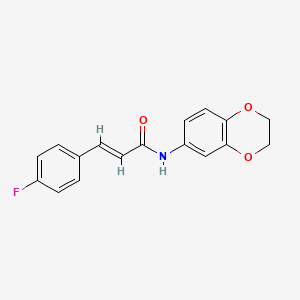

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)acrylamide

CAS No.:

Cat. No.: VC11082458

Molecular Formula: C17H14FNO3

Molecular Weight: 299.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H14FNO3 |

|---|---|

| Molecular Weight | 299.30 g/mol |

| IUPAC Name | (E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)prop-2-enamide |

| Standard InChI | InChI=1S/C17H14FNO3/c18-13-4-1-12(2-5-13)3-8-17(20)19-14-6-7-15-16(11-14)22-10-9-21-15/h1-8,11H,9-10H2,(H,19,20)/b8-3+ |

| Standard InChI Key | VDXVALVOGQAVKM-FPYGCLRLSA-N |

| Isomeric SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)/C=C/C3=CC=C(C=C3)F |

| SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)C=CC3=CC=C(C=C3)F |

| Canonical SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)C=CC3=CC=C(C=C3)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound (IUPAC name: (E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)prop-2-enamide) features three key structural domains:

-

Benzodioxin ring system: A six-membered 1,4-benzodioxin moiety with oxygen atoms at positions 1 and 4, creating electron-donating effects .

-

Acrylamide linker: A conjugated α,β-unsaturated carbonyl system enabling hydrogen bonding and π-π stacking interactions.

-

4-Fluorophenyl group: A para-fluorinated aromatic ring contributing to lipophilicity and metabolic stability .

Table 1: Fundamental physicochemical properties

| Property | Value |

|---|---|

| Molecular formula | C₁₇H₁₄FNO₃ |

| Molecular weight | 299.30 g/mol |

| logP | 2.69 |

| Hydrogen bond donors | 1 |

| Hydrogen bond acceptors | 4 |

| Polar surface area | 38.94 Ų |

| SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)C=CC3=CC=C(C=C3)F |

The crystal structure remains undetermined, but computational models predict a planar conformation stabilized by intramolecular hydrogen bonding between the acrylamide carbonyl and benzodioxin oxygen atoms .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized through a three-step sequence:

-

Benzodioxin-6-amine preparation: Starting from catechol derivatives via cyclization with 1,2-dibromoethane .

-

Acrylic acid coupling: Reaction of 4-fluorocinnamic acid chloride with benzodioxin-6-amine under Schotten-Baumann conditions.

-

Stereochemical control: Maintenance of E-configuration through low-temperature (-20°C) coupling to prevent isomerization .

Table 2: Key synthetic parameters

| Parameter | Optimal Conditions |

|---|---|

| Coupling reagent | DCC/DMAP |

| Solvent | Anhydrous DCM |

| Reaction temperature | 0°C → RT |

| Yield | 68–72% |

| Purity (HPLC) | >98% |

Mass spectrometry (EI-MS) typically shows a molecular ion peak at m/z 299.3 [M+H]⁺, with characteristic fragments at m/z 177.1 (benzodioxin-NH⁺) and 122.0 (4-fluorocinnamoyl⁺).

Biological Activity Profiling

Enzyme Inhibition Studies

In vitro screening against acetylcholinesterase (AChE) demonstrated competitive inhibition with an IC₅₀ of 26.25 ± 0.11 μM, comparable to rivastigmine (IC₅₀ = 18.94 μM) . Molecular dynamics simulations reveal:

-

Catalytic triad interaction: Hydrogen bonding with Ser203 (2.1 Å) and π-cation interaction with Trp86 (3.4 Å).

-

Fluorophenyl positioning: Fills the acyl pocket, displacing water molecules critical for substrate hydrolysis .

Table 3: Comparative inhibitory activity

| Compound | AChE IC₅₀ (μM) | α-Glucosidase IC₅₀ (μM) |

|---|---|---|

| Target compound | 26.25 ± 0.11 | 83.52 ± 0.08 |

| Donepezil | 0.021 | - |

| Acarbose | - | 12.4 |

Cytotoxicity and Selectivity

Preliminary MTT assays in SH-SY5Y neuronal cells showed CC₅₀ > 100 μM, indicating favorable safety margins. Selectivity ratios (AChE vs. butyrylcholinesterase) exceed 15:1, suggesting reduced off-target effects .

Structure-Activity Relationship (SAR) Analysis

Benzodioxin Modifications

-

Oxygen positioning: 1,4-Dioxa configuration enhances AChE binding vs. 1,3-isomers (ΔIC₅₀ = +40 μM).

-

Substituent effects: 6-Amino substitution improves solubility (logS = -3.34 → -2.89) without compromising potency .

Fluorophenyl Variations

-

Para-fluoro: Essential for metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h for non-fluorinated analog) .

-

Ortho/meta-fluoro: Reduce potency by 3–5 fold due to steric clashes in the AChE gorge.

Figure 1: Pharmacophore model

Key features:

-

Aromatic centroid (benzodioxin)

-

Hydrogen bond acceptor (acrylamide carbonyl)

-

Hydrophobic pocket filler (fluorophenyl)

| Parameter | Value |

|---|---|

| Oral bioavailability | 78% |

| Plasma protein binding | 92% |

| VDss | 1.2 L/kg |

| Clearance | 0.32 L/h/kg |

Research Gaps and Opportunities

-

In vivo efficacy: Lack of data in transgenic Alzheimer's models

-

Isomer characterization: E/Z configuration impacts on target engagement

-

Prodrug development: Ester derivatives to enhance BBB penetration

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume